Equivalent Affinity to Ifenprodil, Distinct Allosteric Site
In a direct head-to-head comparison using [3H]Ro 25-6981 radioligand binding to rat brain membranes, Ro 04-5595 was shown to have an affinity equivalent to that of ifenprodil [1]. However, molecular modeling and in silico docking studies reveal that Ro 04-5595 is predicted to bind to the EVT-101 allosteric site, not the ifenprodil-binding site, which accommodates structurally distinct ligands and contains residues essential for calcium influx inhibition [2].
| Evidence Dimension | Binding Affinity Rank Order and Binding Site Prediction |
|---|---|
| Target Compound Data | Ki = 31 nM; predicted EVT-101 binding site |
| Comparator Or Baseline | Ifenprodil: Ki comparable (rank order shows equivalence); ifenprodil-binding site |
| Quantified Difference | Affinity equivalence; distinct binding site (EVT-101 vs. ifenprodil) |
| Conditions | [3H]Ro 25-6981 radioligand binding assay on rat brain membranes (for affinity); in silico docking using GluN1/GluN2B amino terminal domain crystal structures (for binding site) |
Why This Matters
Researchers requiring a tool compound with NR2B selectivity but distinct allosteric interactions from ifenprodil should select Ro 04-5595 to explore differential pharmacology at the EVT-101 site.
- [1] Mutel, V., et al. (1998). J. Neurochem., 70(5), 2147-2155. View Source
- [2] Fjelldal, M. F., et al. (2019). Pharmacology Research & Perspectives, 7(3), e00480. View Source
